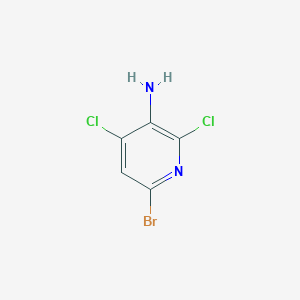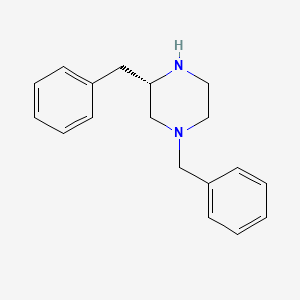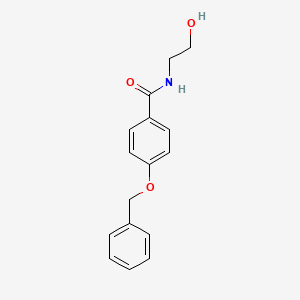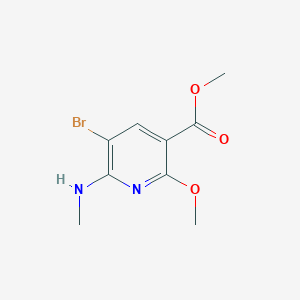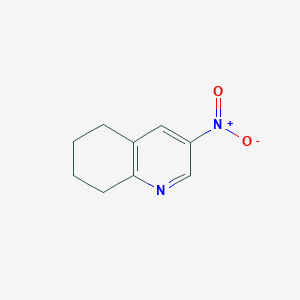
3-硝基-5,6,7,8-四氢喹啉
描述
3-Nitro-5,6,7,8-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinoline derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts . They can also be produced by hydrogenation of quinolines . The hydrogenation is reversible, and tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Molecular Structure Analysis
The molecular formula of 3-Nitro-5,6,7,8-tetrahydroquinoline is C9H10N2O2 . The molecular weight is 178.19 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinoline, a related compound, are as follows: It is a colorless oily liquid with a molecular weight of 133.1903 . The density is 1.0599 g/cm^3 . The melting point is 20 °C (68 °F; 293 K), and the boiling point is 251 °C (484 °F; 524 K) .科学研究应用
Synthesis of Polynuclear Heterocyclic Compounds
3-Nitro-5,6,7,8-tetrahydroquinoline is utilized in the synthesis of complex polynuclear heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals and materials. The nitro group in such quinolines acts as a functional handle that can undergo various chemical transformations, leading to the formation of diverse heterocyclic structures .
Development of Antimicrobial Agents
The structural framework of 3-Nitro-5,6,7,8-tetrahydroquinoline is beneficial in creating compounds with antimicrobial properties. Researchers have been exploring its derivatives for potential use as antibacterial and antifungal agents, which is critical in the fight against drug-resistant strains of microorganisms .
Anticancer Research
Derivatives of 3-Nitro-5,6,7,8-tetrahydroquinoline are being investigated for their anticancer activities. These compounds can be designed to interfere with specific cellular pathways that are overactive in cancer cells, thereby inhibiting their growth and proliferation .
Neuroprotective Therapies
The compound’s ability to chelate metals makes it a candidate for developing neuroprotective therapies. It could potentially be used in treating neurodegenerative diseases like Alzheimer’s by modulating metal homeostasis in the brain .
Organic Synthesis and Catalysis
In organic synthesis, 3-Nitro-5,6,7,8-tetrahydroquinoline can serve as a building block for the construction of various organic molecules. Its reactivity profile allows it to participate in catalytic cycles and serve as an intermediate in the synthesis of more complex molecules .
Inhibitors of 2OG-Dependent Enzymes
The compound’s derivatives are explored as inhibitors of 2-oxoglutarate (2OG)-dependent enzymes. These enzymes play a role in various biological processes, and their inhibition can lead to the development of therapeutic agents for a range of diseases .
Development of Diagnostic Agents
Due to its unique chemical properties, 3-Nitro-5,6,7,8-tetrahydroquinoline can be used in the development of diagnostic agents. It can be tagged with imaging agents for use in diagnostic imaging techniques to detect diseases at an early stage .
Chemical Education and Research
Lastly, this compound is also valuable in chemical education and research. It provides a practical example of nitroarene chemistry and is used in teaching laboratories to demonstrate various organic reactions and synthetic strategies .
安全和危害
3-Nitro-5,6,7,8-tetrahydroquinoline is harmful if swallowed . It causes skin irritation and serious eye irritation . When handling, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when risk of exposure occurs . It should be used in a well-ventilated area and contact with moisture should be avoided .
未来方向
The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The present review summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes .
作用机制
Target of Action
It’s known that tetrahydroquinoline derivatives are important structural motifs in bioactive entities and natural products . They are used in the preparation of a series of medicinal antibacterial agents, such as flumequine, torcetrapib, tubulin polymerization inhibitor, AChE inhibitor, and the antiarrhythmic drug nicainoprol .
Mode of Action
The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . Fluorine surface-sites are shown to enhance the adsorption of quinolines and promote water activation to produce active atomic hydrogen (H*) by forming F−-K+(H2O)7 networks .
Biochemical Pathways
The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines .
Action Environment
It’s known that the hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . The reaction occurs under ambient conditions, suggesting that temperature and pressure are important environmental factors .
属性
IUPAC Name |
3-nitro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFBJEXFVBHLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452520 | |
| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5,6,7,8-tetrahydroquinoline | |
CAS RN |
84531-35-1 | |
| Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Nitro-5,6,7,8-tetrahydroquinoline in the synthesis of quindoline?
A1: 3-Nitro-5,6,7,8-tetrahydroquinoline serves as a crucial intermediate in the synthesis of quindoline, a naturally occurring alkaloid. The research demonstrates a novel synthetic route where this compound undergoes a Molybdenum(VI)-catalyzed Cadogan reductive cyclization. This reaction transforms the nitro group into part of the indole ring system, yielding 2,3,4,10-tetrahydro-1H-indolo[3,2-b]quinoline. Subsequent aromatization of this intermediate leads to the formation of quindoline [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




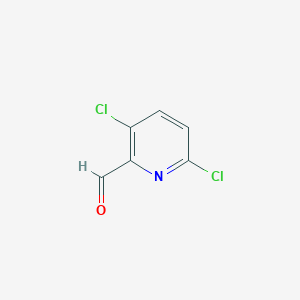
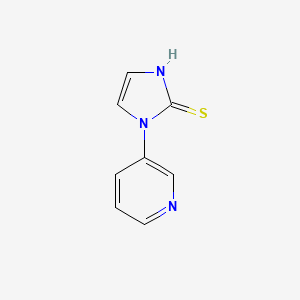
![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)
![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)


